5-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-3-(pyrrolidin-1-yl)pyridazine
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Description
5-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-3-(pyrrolidin-1-yl)pyridazine is a useful research compound. Its molecular formula is C18H21Cl2N5O2S and its molecular weight is 442.36. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Bioactive Molecules
Compounds containing the piperazine ring and related moieties have been synthesized for potential bioactive applications. These compounds, including sulfonamide and amide derivatives, are characterized by their chemical structure and evaluated for antimicrobial, antifungal, and antimalarial activities. The synthesis involves the reaction of chloro-pyridazine derivatives with homopiperazine, followed by the reaction with acid chloride or sulfonyl chloride, showcasing the compound's versatility in medicinal chemistry (Bhatt, Kant, & Singh, 2016).
Antimicrobial Activity
Several studies have focused on the synthesis of novel heterocyclic compounds containing sulfonamido moieties, demonstrating significant antimicrobial activities. For instance, pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing the sulfonyl moiety have been synthesized and shown to possess antimicrobial properties. This highlights the potential of such compounds in developing new antimicrobial agents (Ammar, Saleh, Micky, Abbas, & El-Gaby, 2004).
Anti-diabetic Drug Potential
Research into triazolo-pyridazine-6-yl-substituted piperazines has revealed their potential as anti-diabetic medications. These compounds have been evaluated for their dipeptidyl peptidase-4 (DPP-4) inhibition potentials, indicating their role in managing diabetes through the modulation of enzymatic activity. The study encompasses synthesis, in silico and in vitro evaluation, highlighting the compounds' antioxidant and insulinotropic activities (Bindu, Vijayalakshmi, & Manikandan, 2019).
Properties
IUPAC Name |
5-[4-(3,4-dichlorophenyl)sulfonylpiperazin-1-yl]-3-pyrrolidin-1-ylpyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21Cl2N5O2S/c19-16-4-3-15(12-17(16)20)28(26,27)25-9-7-23(8-10-25)14-11-18(22-21-13-14)24-5-1-2-6-24/h3-4,11-13H,1-2,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZZVYHHJJVEESZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=CC(=C2)N3CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.